molecular formula C7H7IN2O B13651971 8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B13651971
M. Wt: 262.05 g/mol
InChI Key: QWEBMVGMKHZMSC-UHFFFAOYSA-N
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Description

8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by the presence of an iodine atom at the 8th position of the pyrido[4,3-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the iodination of 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid

Uniqueness

8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its brominated or non-halogenated analogs. The iodine atom can enhance the compound’s ability to form halogen bonds, influencing its interaction with molecular targets and potentially leading to unique biological effects.

Properties

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

8-iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H7IN2O/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10H,1-2H2

InChI Key

QWEBMVGMKHZMSC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=NC=C2N1)I

Origin of Product

United States

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